Cas no 2166758-76-3 (4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole)

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole 化学的及び物理的性質
名前と識別子
-
- 4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole
- EN300-1586931
- 2166758-76-3
-
- インチ: 1S/C14H17NO/c1-10-2-3-12(11-5-8-16-9-6-11)13-4-7-15-14(10)13/h2-3,5,15H,4,6-9H2,1H3
- InChIKey: ALAZVQRDZNPRTK-UHFFFAOYSA-N
- ほほえんだ: O1CC=C(CC1)C1=CC=C(C)C2=C1CCN2
計算された属性
- せいみつぶんしりょう: 215.131014166g/mol
- どういたいしつりょう: 215.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 21.3Ų
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1586931-0.05g |
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |
2166758-76-3 | 0.05g |
$983.0 | 2023-06-04 | ||
Enamine | EN300-1586931-10.0g |
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |
2166758-76-3 | 10g |
$5037.0 | 2023-06-04 | ||
Enamine | EN300-1586931-2.5g |
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |
2166758-76-3 | 2.5g |
$2295.0 | 2023-06-04 | ||
Enamine | EN300-1586931-500mg |
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |
2166758-76-3 | 500mg |
$1124.0 | 2023-09-24 | ||
Enamine | EN300-1586931-5000mg |
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |
2166758-76-3 | 5000mg |
$3396.0 | 2023-09-24 | ||
Enamine | EN300-1586931-10000mg |
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |
2166758-76-3 | 10000mg |
$5037.0 | 2023-09-24 | ||
Enamine | EN300-1586931-250mg |
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |
2166758-76-3 | 250mg |
$1078.0 | 2023-09-24 | ||
Enamine | EN300-1586931-1.0g |
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |
2166758-76-3 | 1g |
$1172.0 | 2023-06-04 | ||
Enamine | EN300-1586931-0.1g |
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |
2166758-76-3 | 0.1g |
$1031.0 | 2023-06-04 | ||
Enamine | EN300-1586931-0.25g |
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |
2166758-76-3 | 0.25g |
$1078.0 | 2023-06-04 |
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indoleに関する追加情報
Professional Introduction to Compound with CAS No. 2166758-76-3 and Product Name: 4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole
The compound identified by the CAS number 2166758-76-3 and the product name 4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates elements from two distinct pharmacophoric moieties: a dihydropyran ring system and an indole scaffold, which are both well-documented for their roles in modulating various biological pathways.
Recent research in medicinal chemistry has highlighted the importance of hybrid molecules that combine structural features from different chemical classes. The presence of the 3,6-dihydro-2H-pyran-4-yl substituent in this compound imparts unique electronic and steric properties, which can influence its interactions with biological targets. This moiety has been explored in several drug candidates for its ability to enhance solubility and metabolic stability, making it a valuable component in the design of novel therapeutics.
The 7-methyl-2,3-dihydro-1H-indole core of the molecule is another critical feature that contributes to its pharmacological profile. Indole derivatives are widely recognized for their role in a variety of biological processes, including neurotransmission, immune modulation, and anti-inflammatory responses. The methyl substitution at the 7-position further fine-tunes the electronic properties of the indole ring, potentially enhancing its binding affinity to specific receptors or enzymes.
In the context of contemporary pharmaceutical research, this compound has been investigated for its potential as a precursor or analog in the development of drugs targeting neurological disorders. Studies have suggested that molecules incorporating indole scaffolds may exhibit properties relevant to conditions such as depression, anxiety, and neurodegenerative diseases. The dihydropyran moiety, on the other hand, may contribute to improved pharmacokinetic profiles by enhancing membrane permeability and reducing metabolic degradation.
The synthesis of this compound involves sophisticated organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed coupling reactions and functional group interconversions, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of robust synthetic routes in drug discovery programs.
From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding interactions of this compound with potential biological targets. These studies have provided insights into how the structural features of the molecule contribute to its observed biological activity. For instance, simulations have revealed that the dihydropyran ring system interacts favorably with hydrophobic pockets in protein targets, while the indole moiety engages in hydrogen bonding with polar residues.
The pharmacological evaluation of this compound has revealed promising activities in preclinical models. Initial assays have demonstrated effects on enzymes and receptors implicated in pain modulation and inflammation reduction. These findings align with the growing interest in developing small-molecule inhibitors that can selectively target specific pathways without eliciting off-target effects. Further investigation is warranted to fully characterize its therapeutic potential and safety profile.
As research progresses, interdisciplinary approaches combining experimental chemistry with computational modeling will continue to drive innovation in drug discovery. The case of 4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole exemplifies how integrating diverse chemical motifs can lead to novel compounds with tailored biological properties. This approach not only expands the chemical space available for drug development but also provides new opportunities for addressing unmet medical needs.
In conclusion, the compound with CAS no. 2166758-76-3 represents a compelling example of how structural innovation can lead to promising therapeutic candidates. Its unique combination of a dihydropyran and indole scaffold offers a rich foundation for further exploration in medicinal chemistry. As research continues to uncover new biological functions and synthetic strategies, compounds like this one are poised to play a significant role in future drug development efforts.
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